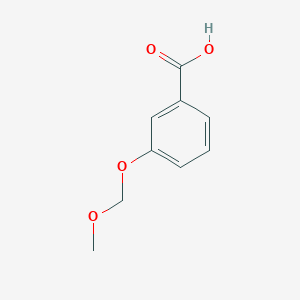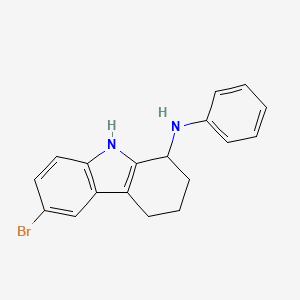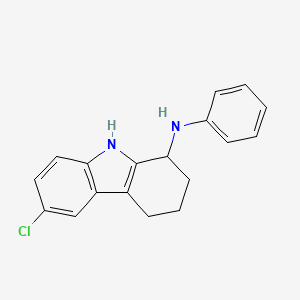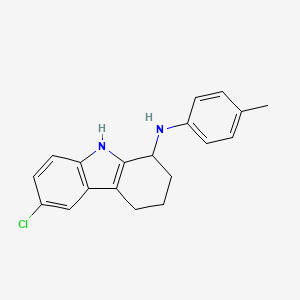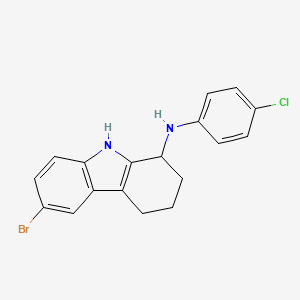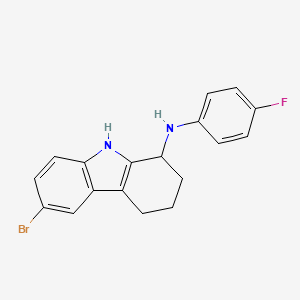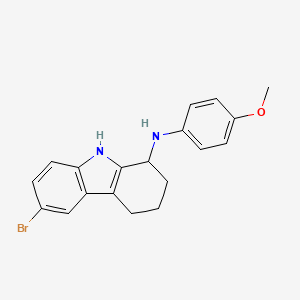
6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (6-Br-4-MeO-THCZ) is an analog of the psychoactive component of Cannabis sativa, Δ9-tetrahydrocannabinol (THC). It is a synthetic cannabinoid and is a member of the carbazole family. 6-Br-4-MeO-THCZ has been studied for its potential as a therapeutic agent for a variety of medical conditions, including cancer, inflammation, and pain. In addition, 6-Br-4-MeO-THCZ has been identified as a potential tool for studying the pharmacology of the endocannabinoid system.
Mechanism of Action
The mechanism of action of 6-Br-4-MeO-6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineZ is not fully understood. It is believed to act as an agonist at cannabinoid receptors, including CB1 and CB2, as well as other receptors, such as the transient receptor potential vanilloid type 1 (TRPV1). It is thought to modulate the activity of the endocannabinoid system, which is involved in a variety of physiological processes, including pain, inflammation, and anxiety.
Biochemical and Physiological Effects
6-Br-4-MeO-6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineZ has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, modulate the activity of the endocannabinoid system, and reduce anxiety. It has also been shown to have anti-tumorigenic activity and to reduce pain in animal models.
Advantages and Limitations for Lab Experiments
The use of 6-Br-4-MeO-6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineZ for laboratory experiments provides several advantages. It is a relatively stable compound and can be easily synthesized. In addition, it has a low toxicity profile, making it a safe compound to use in laboratory experiments. However, it is important to note that 6-Br-4-MeO-6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineZ has not been approved for human use and its long-term effects are not yet known.
Future Directions
The potential therapeutic applications of 6-Br-4-MeO-6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineZ are still being explored. Future research should focus on further elucidating the mechanism of action of this compound and investigating its potential therapeutic applications in humans. In addition, further studies should be conducted to evaluate the long-term safety and efficacy of 6-Br-4-MeO-6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineZ. Finally, research should be conducted to explore the potential of 6-Br-4-MeO-6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineZ as an alternative to conventional synthetic cannabinoids.
Scientific Research Applications
6-Br-4-MeO-6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineZ has been studied for its potential as a therapeutic agent for a variety of medical conditions, including cancer, inflammation, and pain. In addition, it has been identified as a potential tool for studying the pharmacology of the endocannabinoid system. In preclinical studies, 6-Br-4-MeO-6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineZ has demonstrated anti-inflammatory, analgesic, and anti-tumorigenic activity. It has also been shown to reduce anxiety and modulate the activity of the endocannabinoid system.
properties
IUPAC Name |
6-bromo-N-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O/c1-23-14-8-6-13(7-9-14)21-18-4-2-3-15-16-11-12(20)5-10-17(16)22-19(15)18/h5-11,18,21-22H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCHPXDOAXOUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B3155776.png)

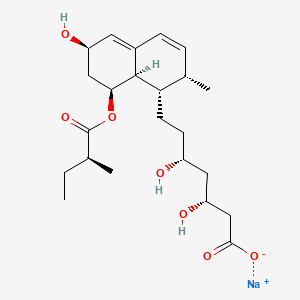


![2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene](/img/structure/B3155813.png)
